2-(5-bromofuran-2-yl)-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
2-(5-bromofuran-2-yl)-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its complex structure, which includes a bromofuran ring, a methyl group, and a phenyl group attached to the imidazo[1,2-a]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromofuran-2-yl)-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with an appropriate aryl ketone, followed by bromination and subsequent functionalization to introduce the furan and phenyl groups . The reaction conditions often involve the use of catalysts such as copper(I) iodide and oxidizing agents like potassium persulfate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, temperature control, and purification methods are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(5-bromofuran-2-yl)-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
2-(5-bromofuran-2-yl)-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(5-bromofuran-2-yl)-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- **2-(5-bromofuran-2-yl)-5,7-dimethyl-N-(4-methylphenyl)imidazo[1,2-a]pyridine
- **2-(5-bromofuran-2-yl)-5-methyl-N-(2-methylphenyl)imidazo[1,5-a]pyridine
Uniqueness
2-(5-bromofuran-2-yl)-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H16BrN3O |
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Molecular Weight |
382.3 g/mol |
IUPAC Name |
2-(5-bromofuran-2-yl)-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C19H16BrN3O/c1-12-6-3-4-8-14(12)21-19-18(15-10-11-16(20)24-15)22-17-9-5-7-13(2)23(17)19/h3-11,21H,1-2H3 |
InChI Key |
NGUNGLBYQBLBFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(N=C3N2C(=CC=C3)C)C4=CC=C(O4)Br |
Origin of Product |
United States |
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